

A Comparative Spectroscopic Analysis of Benzaldehyde and Its Derivatives

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Compound of Interest

Compound Name: 4-Cyclopropylbenzaldehyde

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This guide provides a detailed comparative analysis of the spectroscopic properties of benzaldehyde and several of its key derivatives: 4-hydroxybenzaldehyde, 4-methoxybenzaldehyde, 4-nitrobenzaldehyde, and vanillin. The objective is to offer a practical resource for the identification and characterization of these compounds using routine spectroscopic techniques. The supporting data, presented in clearly structured tables, is derived from established spectral databases and peer-reviewed literature. Detailed experimental protocols for each spectroscopic method are also provided to ensure reproducibility.

Introduction to Spectroscopic Analysis of Benzaldehyde Derivatives

Benzaldehyde, the simplest aromatic aldehyde, serves as a fundamental building block in a vast array of chemical syntheses, from pharmaceuticals to polymers and agrochemicals. The introduction of various functional groups onto the phenyl ring significantly alters its chemical and physical properties. Spectroscopic techniques such as Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for elucidating the structural modifications of these derivatives. This guide will explore how the electronic effects of different substituents—hydroxyl (-OH), methoxy (-OCH₃), and nitro (-NO₂) groups—manifest in the respective spectra of these compounds.

Data Presentation: A Comparative Overview

The following tables summarize the key spectroscopic data for benzaldehyde and its selected derivatives. These values represent the characteristic signals that are most useful for structural identification.

Infrared (IR) Spectroscopy Data

The IR spectra of these aldehydes are dominated by a strong carbonyl (C=O) stretching vibration. The position of this band is sensitive to the electronic nature of the substituent on the aromatic ring.^{[1][2]} Electron-donating groups tend to lower the wavenumber, while electron-withdrawing groups increase it.

Compound	C=O Stretch (cm ⁻¹)	Aldehyde C-H Stretch (cm ⁻¹)	Aromatic C=C Stretch (cm ⁻¹)	Other Key Stretches (cm ⁻¹)
Benzaldehyde	~1700 - 1710 ^{[1][2][3]}	~2720 & ~2820 (Fermi doublet) ^[1]	~1500 - 1600 ^[1]	Aromatic C-H: ~3030 - 3080 ^[3]
4-Hydroxybenzaldehyde	~1680 - 1690	~2730 & ~2830	~1590, ~1510	O-H (broad): ~3200 - 3400
4-Methoxybenzaldehyde	~1685 - 1695	~2725 & ~2830	~1600, ~1580	C-O: ~1260, ~1160
4-Nitrobenzaldehyde	~1705 - 1715	~2740 & ~2850	~1600, ~1520	N-O (asymmetric): ~1530, N-O (symmetric): ~1350
Vanillin	~1665 - 1675	~2730 & ~2830	~1590, ~1510	O-H (broad): ~3200 - 3300, C-O: ~1270, ~1150

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data

In the ¹H NMR spectra, the chemical shift of the aldehyde proton is highly characteristic and appears far downfield. The substituents on the aromatic ring influence the chemical shifts of the aromatic protons. All chemical shifts are reported in ppm (δ) relative to TMS.

Compound	Aldehyde-H (δ, ppm)	Aromatic-H (δ, ppm)	Other Protons (δ, ppm)
Benzaldehyde	~9.9 - 10.0 (s, 1H)[4]	~7.5 - 7.9 (m, 5H)[4]	-
4-Hydroxybenzaldehyde	~9.8 (s, 1H)	~6.9 (d, 2H), ~7.8 (d, 2H)	-OH: ~6.0 - 8.0 (br s, 1H)
4-Methoxybenzaldehyde	~9.8 - 9.9 (s, 1H)	~7.0 (d, 2H), ~7.8 (d, 2H)	-OCH ₃ : ~3.8 - 3.9 (s, 3H)
4-Nitrobenzaldehyde	~10.1 - 10.2 (s, 1H)[5]	~8.1 (d, 2H), ~8.4 (d, 2H)[5]	-
Vanillin	~9.8 (s, 1H)[6]	~7.0 - 7.5 (m, 3H)[6]	-OCH ₃ : ~3.9 (s, 3H) [6], -OH: ~6.4 (br s, 1H)

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data

The ¹³C NMR spectra provide valuable information about the carbon framework. The carbonyl carbon is significantly deshielded and appears at a high chemical shift.

Compound	C=O (δ , ppm)	Aromatic Carbons (δ , ppm)	Other Carbons (δ , ppm)
Benzaldehyde	~192.3[7]	~129.0, ~129.7, ~134.4, ~136.5[7]	-
4-Hydroxybenzaldehyde	~191.0	~116.0, ~132.5, ~133.0, ~161.0	-
4-Methoxybenzaldehyde	~190.7	~114.2, ~130.0, ~131.9, ~164.5[8]	-OCH ₃ : ~55.5[8]
4-Nitrobenzaldehyde	~190.5	~124.5, ~131.0, ~140.0, ~151.0	-
Vanillin	~191.1	~109.0, ~114.5, ~126.5, ~130.5, ~147.5, ~152.0	-OCH ₃ : ~56.0

Mass Spectrometry (MS) Data

The mass spectra of these compounds show a prominent molecular ion peak (M^+). The fragmentation patterns are often characteristic of the functional groups present.

Compound	Molecular Ion (M^+ , m/z)	Key Fragment Ions (m/z)
Benzaldehyde	106[9]	105 (M-1, loss of H), 77 (phenyl cation), 51[9]
4-Hydroxybenzaldehyde	122[10]	121 (M-1), 93, 65[10]
4-Methoxybenzaldehyde	136	135 (M-1), 107, 92, 77
4-Nitrobenzaldehyde	151	150 (M-1), 121, 105, 93, 77
Vanillin	152	151 (M-1), 137, 123, 109, 81

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed. Instrument-specific parameters may require optimization.

Infrared (IR) Spectroscopy

- Sample Preparation:
 - Liquid Samples (e.g., Benzaldehyde): A thin film of the liquid is prepared between two salt plates (e.g., NaCl or KBr).
 - Solid Samples (e.g., derivatives): A KBr pellet is prepared by grinding 1-2 mg of the solid sample with ~100 mg of dry KBr powder and pressing the mixture into a translucent disk. [\[11\]](#) Alternatively, a Nujol mull can be prepared.
- Data Acquisition:
 - A background spectrum of the empty spectrometer (or the pure salt plates/KBr pellet) is recorded.
 - The sample is placed in the IR beam path, and the spectrum is recorded.
 - The typical spectral range is 4000-400 cm^{-1} . [\[11\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:
 - Approximately 5-20 mg of the sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6). [\[11\]](#)
 - A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).
 - The solution is transferred to a 5 mm NMR tube.
- Data Acquisition:
 - The NMR tube is placed in the spectrometer.
 - The magnetic field is shimmed to achieve homogeneity.
 - For ^1H NMR, a standard one-pulse experiment is typically used. For ^{13}C NMR, a proton-decoupled experiment is common to simplify the spectrum.

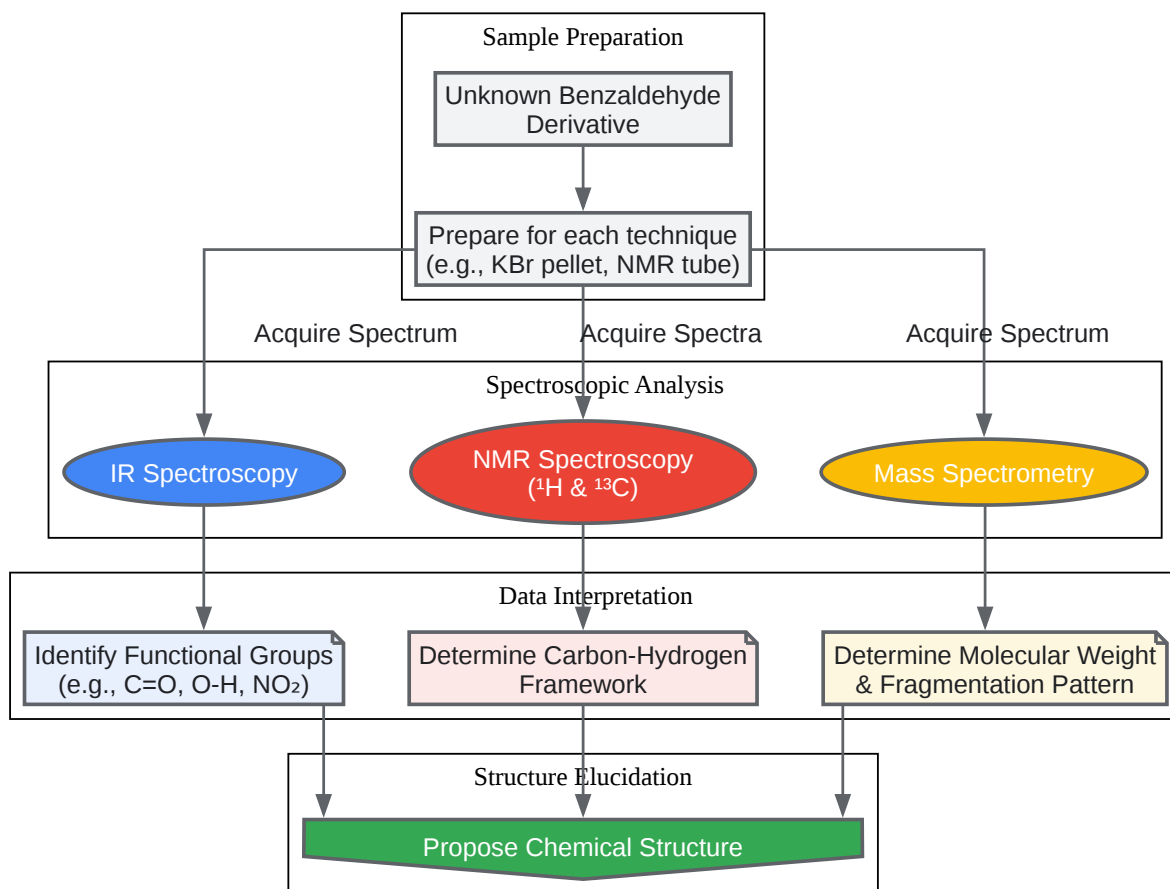
- The number of scans is adjusted to obtain an adequate signal-to-noise ratio.

Mass Spectrometry (MS)

- Sample Introduction:
 - Gas Chromatography-Mass Spectrometry (GC-MS): For volatile compounds, the sample is injected into a gas chromatograph for separation before entering the mass spectrometer.
 - Direct Infusion: The sample can be dissolved in a suitable solvent and infused directly into the ion source.
- Ionization:
 - Electron Ionization (EI) is a common technique that produces a molecular ion and characteristic fragment ions.
- Mass Analysis:
 - The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
 - A mass spectrum is generated by plotting ion intensity versus m/z .

Mandatory Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of an unknown benzaldehyde derivative.



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Caption: Workflow for Spectroscopic Analysis.

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